1-Cyclopropyl-3-methoxy-1H-pyrazol-4-amine
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Overview
Description
1-Cyclopropyl-3-methoxy-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-Cyclopropyl-3-methoxy-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with methoxy-substituted ketones or aldehydes, followed by cyclization to form the pyrazole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-Cyclopropyl-3-methoxy-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Cyclopropyl-3-methoxy-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Cyclopropyl-3-methoxy-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural configuration and the biological system . The pathways involved often include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .
Comparison with Similar Compounds
1-Cyclopropyl-3-methoxy-1H-pyrazol-4-amine can be compared with other pyrazole derivatives such as:
1-Methyl-3-methoxy-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of a cyclopropyl group.
3-Methoxy-1H-pyrazol-4-amine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its cyclopropyl group, which can influence its chemical properties and interactions with biological targets .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-cyclopropyl-3-methoxypyrazol-4-amine |
InChI |
InChI=1S/C7H11N3O/c1-11-7-6(8)4-10(9-7)5-2-3-5/h4-5H,2-3,8H2,1H3 |
InChI Key |
VVZKSVQVFLJXPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1N)C2CC2 |
Origin of Product |
United States |
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